molecular formula C18H23N5O3S B6542273 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide CAS No. 1021222-22-9

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide

Cat. No.: B6542273
CAS No.: 1021222-22-9
M. Wt: 389.5 g/mol
InChI Key: AHTUBLYZENROST-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a piperazine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with these targets are crucial to understanding its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide is unique due to the combination of its structural features, which include the pyrazine ring, piperazine moiety, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-15-3-2-4-16(13-15)22-8-10-23(11-9-22)27(25,26)12-7-21-18(24)17-14-19-5-6-20-17/h2-6,13-14H,7-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTUBLYZENROST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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